Product packaging for 2,6-dimethoxybenzene-1-sulfonamide(Cat. No.:CAS No. 1261648-02-5)

2,6-dimethoxybenzene-1-sulfonamide

Cat. No.: B6188943
CAS No.: 1261648-02-5
M. Wt: 217.24 g/mol
InChI Key: NNMFTPMBICNYPF-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzene-1-sulfonamide (CAS 1261648-02-5) is a high-purity chemical compound supplied as a solid powder for research applications. This molecule features a benzene sulfonamide core structure, a motif of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents . Sulfonamides are known for their high chemical and metabolic stability, which makes them valuable scaffolds in the development of bioactive molecules . They are classified as "highly important antimicrobials" by the WHO and exhibit a broad spectrum of activities, including anti-carbonic anhydrase, anti-diabetic, and anti-inflammatory properties . This specific 2,6-dimethoxy-substituted analogue serves as a versatile building block in drug discovery. Research into structurally related benzene sulfonamides has identified potent derivatives with activity against Leishmania spp. intracellular amastigotes, highlighting the potential of this chemical class in targeting neglected tropical diseases . The compound is for Research Use Only and is intended for laboratory applications by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261648-02-5

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2,6-dimethoxybenzenesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

NNMFTPMBICNYPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)N

Purity

95

Origin of Product

United States

Advanced Synthetic Strategies for 2,6 Dimethoxybenzene 1 Sulfonamide and Its Analogues

Established and Contemporary Preparative Methodologies

Traditional synthetic routes to arylsulfonamides have long been established, primarily relying on the reactivity of sulfonyl chlorides and electrophilic substitution reactions. These methods remain relevant for their reliability and scalability.

The most conventional and widely practiced method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.org This nucleophilic substitution pathway is highly efficient for the synthesis of 2,6-dimethoxybenzene-1-sulfonamide.

The synthesis begins with the preparation of the key precursor, 2,6-dimethoxybenzenesulfonyl chloride. This is typically achieved through the chlorosulfonation of the corresponding arene, 1,3-dimethoxybenzene (B93181). The sulfonyl chloride is a moisture-sensitive compound that serves as a potent electrophile. nih.gov The reaction proceeds by the nucleophilic attack of an amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating the chloride ion to yield the stable sulfonamide product. youtube.com Theoretical studies on similar reactions, such as the reaction of methanesulfonyl chloride with ammonia, indicate substantial charge transfer in the transition state, driven by the highly electropositive nature of the sulfur center. nih.gov

This method's versatility allows for the synthesis of a wide array of N-substituted analogues of this compound by simply varying the amine nucleophile.

Table 1: Synthesis of this compound Analogues via Nucleophilic Substitution

Amine Nucleophile Product Name
Ammonia (NH₃) This compound
Methylamine (CH₃NH₂) N-methyl-2,6-dimethoxybenzene-1-sulfonamide
Cyclohexylamine (C₆H₁₁NH₂) N-cyclohexyl-2,6-dimethoxybenzene-1-sulfonamide
Aniline (C₆H₅NH₂) N-phenyl-2,6-dimethoxybenzene-1-sulfonamide

This table presents a representative, non-exhaustive list of potential analogues.

An alternative approach involves the direct electrophilic aromatic substitution (EAS) on the 1,3-dimethoxybenzene precursor. In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. This presents a significant regioselectivity challenge for synthesizing the 2,6-disubstituted pattern.

The positions ortho and para to a methoxy group are electronically activated. In 1,3-dimethoxybenzene, this corresponds to the C4/C6 positions (para to one methoxy and ortho to the other) and the C2 position (ortho to both methoxy groups). While the C2 position is highly activated electronically, it is also sterically hindered by the two adjacent methoxy groups. Therefore, electrophilic attack typically occurs at the C4 position, leading to 2,4-dimethoxybenzene-1-sulfonic acid as the major product.

Achieving direct sulfonation at the C2 position to form the precursor for this compound is difficult under standard sulfonating conditions (e.g., fuming sulfuric acid). Molecular Electron Density Theory (MEDT) studies on similar deactivated systems show that regioselectivity is a result of a slight polarization of the ring's electron density and steric interactions. rsc.org For activated systems like 1,3-dimethoxybenzene, electronic effects strongly favor substitution at the C4 position. Special directing groups or synthetic strategies would be required to overcome this inherent preference and achieve regioselective sulfonylation at the desired position.

Electrochemical Synthesis Protocols for Sulfonamide Formation

In recent years, electrochemical methods have emerged as powerful, sustainable alternatives for C-N and C-S bond formation. chemistryworld.comnoelresearchgroup.com These protocols often operate under mild conditions, avoid harsh reagents, and can offer novel reactivity by accessing radical intermediates.

A groundbreaking electrochemical protocol enables the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.govdocumentsdelivered.com This method represents a highly atom-economical, single-step approach via C-H activation. For the synthesis of this compound, 1,3-dimethoxybenzene would serve as the arene starting material.

The reaction is typically conducted in an undivided cell using a boron-doped diamond (BDD) anode. A key feature of this process is the in situ formation of an amidosulfinate intermediate from the reaction between the amine and SO₂. This amidosulfinate species serves a dual role as both the nucleophile and the supporting electrolyte, eliminating the need for additional salts. nih.gov The use of electricity as a "green" oxidant and the direct incorporation of the feedstock chemical SO₂ enhance the sustainability of this method compared to traditional routes that rely on moisture-sensitive sulfonyl chlorides. nih.gov The reaction has been successfully demonstrated for a range of electron-rich (hetero)arenes, with yields reaching up to 85%. nih.gov

Table 2: Representative Conditions for Dehydrogenative Electrochemical Sulfonamide Synthesis

Parameter Condition
Arene 1,3-Dimethoxybenzene
Reagents Amine, Sulfur Dioxide (SO₂)
Anode Boron-Doped Diamond (BDD)
Solvent HFIP–MeCN mixture
Supporting Electrolyte None required (Amidosulfinate acts as electrolyte)

| Oxidant | Electricity |

Source: Adapted from findings in Angewandte Chemie International Edition. nih.gov

The mechanism of the electrochemical sulfonamide synthesis is proposed to initiate with the direct anodic oxidation of the electron-rich arene at the BDD electrode. nih.gov In the case of synthesizing this compound, the 1,3-dimethoxybenzene substrate is oxidized to form a radical cation intermediate.

This highly reactive radical cation is then intercepted by the nucleophilic amidosulfinate, which is present in the reaction medium. This step forms the crucial C-S bond. Following this nucleophilic attack, a second oxidation event occurs, leading to the final sulfonamide product and the release of protons. At the cathode, the reduction of SO₂ has been identified as the corresponding reaction, making the use of a divided cell preferable to prevent the re-oxidation of reduced SO₂ species at the anode and improve current efficiency. nih.gov In other electrochemical sulfonamide syntheses, the initial step can be the oxidation of the amine to an aminium radical, which then reacts with other sulfur-containing species. acs.org

Cyclic voltammetry (CV) is an indispensable tool for investigating the mechanisms of electrochemical reactions. nih.gov It provides critical information about the oxidation and reduction potentials of the species involved and can help identify the formation of intermediates. noelresearchgroup.comresearchgate.net

In the context of the dehydrogenative sulfonamide synthesis, CV studies would be used to measure the oxidation potential of 1,3-dimethoxybenzene at the BDD anode. By comparing the cyclic voltammograms of the arene alone, the amidosulfinate species, and the mixture, the sequence of electron transfer events can be deduced. For instance, CV can confirm that the arene is oxidized at a potential where the other reactants are stable, supporting the proposed mechanism of initial arene radical cation formation. nih.gov In related electrochemical syntheses, CV has been used to show that an amine is oxidized to a radical cation or that a thiol is converted to a disulfide before subsequent reactions occur. acs.org The irreversible nature of the oxidation peaks observed in CV scans for similar systems often indicates that the electrochemically generated intermediates are rapidly consumed in subsequent chemical reactions, consistent with the proposed multi-step mechanism. nih.gov

Table 3: List of Compounds

Compound Name
This compound
1,3-dimethoxybenzene
2,6-dimethoxybenzenesulfonyl chloride
N-methyl-2,6-dimethoxybenzene-1-sulfonamide
N-cyclohexyl-2,6-dimethoxybenzene-1-sulfonamide
N-phenyl-2,6-dimethoxybenzene-1-sulfonamide
1-((2,6-dimethoxyphenyl)sulfonyl)piperidine
2,4-dimethoxybenzene-1-sulfonic acid
Methanesulfonyl chloride
Ammonia
Methylamine
Cyclohexylamine
Aniline
Piperidine
Pyridine
Triethylamine
Sulfur dioxide

Metal-Catalyzed and Transition Metal-Free Methodologies

Recent years have witnessed a surge in the development of both metal-catalyzed and metal-free approaches for the synthesis of sulfonamides, offering milder and more sustainable alternatives to traditional methods. These strategies often provide novel pathways for bond formation that were previously inaccessible.

Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, including the introduction of sulfonamide moieties. This approach is particularly well-suited for electron-rich arenes, such as those bearing methoxy substituents. While direct C-H sulfonamidation of 2,6-dimethoxybenzene using a pre-formed sulfonamide has been a subject of exploration, related transformations such as sulfoximidation have been successfully demonstrated on complex, electron-rich aromatic systems. hepatochem.comresearchgate.net

In a typical photoredox cycle for C-H amidation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable nitrogen-centered radical precursor. acs.org For instance, the C(sp²)–H amidation of (hetero)arenes has been achieved using amidyl-iminophenylacetic acids, which are activated by hypervalent iodine reagents under photocatalytic conditions to generate sulfonamidyl radicals. researchgate.net This method has shown excellent chemo- and regioselectivity for a variety of arenes. researchgate.net

The general mechanism for such transformations often involves the generation of a sulfonamidyl radical, which then undergoes addition to the electron-rich arene. Subsequent oxidation and deprotonation steps then yield the desired arylsulfonamide product. The choice of photocatalyst, oxidant, and solvent system is crucial for achieving high yields and selectivities. Organic photoredox catalysts are often favored for their cost-effectiveness. acs.org

The direct C-H phosphonylation of electron-rich arenes and heteroarenes via visible-light photoredox catalysis further underscores the potential of this strategy for functionalizing aromatic rings with properties similar to 2,6-dimethoxybenzene. nih.gov These reactions typically proceed under mild, ambient temperature conditions. nih.gov

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, prized for their low toxicity and unique reactivity. arkat-usa.orgprinceton.edu They play a significant role in the formation of N-sulfonyl imines, which are versatile intermediates that can be readily converted to N-alkylsulfonamides. mdpi.com

A noteworthy advancement is the use of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of catalytic iodine and visible light or heat to promote the condensation of sulfonamides with aldehydes to form N-sulfonyl imines. mdpi.com This method is operationally simple and utilizes stable, commercially available reagents. researchgate.netmdpi.com The reaction is believed to proceed through a radical initiation step that activates the substrates. researchgate.netmdpi.com This approach circumvents the need for harsh conditions or the pre-formation of iminoiodinane reagents. mdpi.com

The general applicability of this method to a range of sulfonamides and aldehydes suggests its potential for the synthesis of N-sulfonyl imines derived from this compound. The reaction conditions are typically mild, often involving stirring the components at a slightly elevated temperature (e.g., 50 °C) in a suitable solvent like chloroform. mdpi.com

Table 1: Examples of N-Sulfonyl Imine Formation Using PhI(OAc)₂/I₂ This table is illustrative of the general methodology and does not specifically include this compound which can be inferred as a potential substrate under these conditions.

AldehydeSulfonamideYield (%)
4-Chlorobenzaldehydep-Toluenesulfonamide95
4-Methoxybenzaldehydep-Toluenesulfonamide88
2-Naphthaldehydep-Toluenesulfonamide92
4-ChlorobenzaldehydeMethanesulfonamide75

Data sourced from Hopkins et al. (2018) mdpi.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving stereoselectivity and regioselectivity is a paramount goal in the synthesis of complex organic molecules. For derivatives of this compound, controlling the position of substitution on the aromatic ring and the stereochemistry of any newly formed chiral centers is crucial.

The electronic properties of the 2,6-dimethoxybenzene ring, being highly activated by the two methoxy groups, would strongly direct incoming electrophiles to the para position (C4) due to steric hindrance at the ortho positions (C3 and C5). This inherent regioselectivity can be exploited in various electrophilic aromatic substitution reactions.

In terms of stereoselective synthesis, the sulfonamide moiety itself can act as a chiral auxiliary or a directing group. For instance, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones demonstrates the power of stereoselective addition reactions to heterocyclic scaffolds. nih.gov While not directly involving this compound, such methodologies for creating stereocenters adjacent to an oxygenated ring could be adapted.

Furthermore, the regioselective synthesis of highly substituted imidazoles from allenyl sulfonamides highlights how the sulfonamide group can influence the outcome of cyclization reactions. nih.gov The substituents on the sulfonamide nitrogen were found to direct the regioselectivity of the imidazole (B134444) formation. nih.gov This principle could be extended to the design of regioselective reactions involving derivatives of this compound.

Synthetic Routes Towards Complex Molecular Scaffolds Incorporating this compound

The 2,6-dimethoxybenzenesulfonamide unit can be incorporated into larger, more complex molecular architectures to impart specific physicochemical or biological properties. A key strategy for achieving this is through the functionalization of the sulfonamide nitrogen or the aromatic ring.

One powerful approach is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, to link the benzenesulfonamide (B165840) moiety to other molecular fragments. For example, a series of novel benzenesulfonamides containing a dual triazole moiety have been synthesized as potential carbonic anhydrase inhibitors. nih.gov The synthesis involved the initial preparation of an azido-benzenesulfonamide, which was then "clicked" with a propargylated oxime derivative. nih.gov This modular approach allows for the rapid generation of a library of complex molecules.

The synthesis of such a complex scaffold can be envisioned starting from 2,6-dimethoxybenzene-1-sulfonyl chloride. This could be converted to the corresponding sulfonamide, which is then diazotized and converted to the azide (B81097). The resulting 2,6-dimethoxybenzene-1-sulfonyl azide would be a key building block for constructing complex triazole-containing molecules.

Another strategy involves the use of the sulfonamide as a directing group in C-H activation/functionalization reactions to build fused ring systems. The regioselective synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides provides a pathway to highly functionalized heterocyclic systems. nih.gov The reaction of a dithioamide with a sulfonyl azide can lead to the formation of two N-sulfonyl amidine moieties on a pyridine ring, showcasing the ability to introduce multiple sulfonamide-derived groups into a complex scaffold. nih.gov

Elucidation of Reaction Mechanisms Involving 2,6 Dimethoxybenzene 1 Sulfonamide

Detailed Mechanistic Pathways of Sulfonamide Bond Formation

The formation of the sulfonamide bond from 2,6-dimethoxybenzene-1-sulfonamide proceeds through diverse mechanisms, contingent on the specific synthetic strategy employed. These pathways, ranging from radical-mediated processes to electrochemical and multicomponent reactions, showcase the compound's versatile reactivity.

Radical Initiation Steps in N-Sulfonyl Imine and N-Alkylsulfonamide Syntheses

The synthesis of N-sulfonyl imines and N-alkylsulfonamides involving sulfonamides can proceed via radical pathways. Generally, these reactions are initiated by the formation of a sulfonyl radical. While specific studies on this compound are not prevalent in the provided results, the general mechanism involves the homolytic cleavage of a bond to generate the RSO₂• radical. This can be achieved through various methods, including the use of radical initiators or photolysis.

In the context of N-sulfonyl imine formation from aldehydes, a proposed mechanism involves a light-promoted, N-centered radical pathway. This process is speculated to involve an N,N-diiodosulfonamide species, highlighting a non-traditional mode of carbonyl activation. rsc.org

Intermediates and Transition States in Electrochemical Sulfonylation

Electrochemical methods offer a green and efficient route for sulfonylation reactions. The electrochemical sulfonylation of alkenes to form vinyl sulfones, for instance, has been shown to proceed through a radical pathway. rug.nl Cyclic voltammetry studies of related sulfonyl hydrazides indicate that the sulfonyl hydrazide is oxidized to generate a sulfonyl radical. This radical then adds to the alkene, initiating a sequence of steps leading to the final product. The process avoids the need for external metal catalysts or oxidants. rug.nl

While direct electrochemical studies on this compound were not found, the general principles suggest that its electrochemical oxidation would similarly generate the corresponding 2,6-dimethoxyphenylsulfonyl radical as a key intermediate. The stability and reactivity of this radical would be influenced by the electron-donating methoxy (B1213986) groups on the aromatic ring.

Nucleophilic Attack and Subsequent Oxidation Processes in Multicomponent Reactions

Multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecules from simple starting materials. In the context of sulfonamide chemistry, MCRs can involve the nucleophilic character of the sulfonamide nitrogen. For instance, in the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like scaffold. nih.gov While the sulfonamide itself is not a canonical Ugi component, its derivatives can participate in similar transformations.

A key step in many MCRs is the initial formation of an imine or a related electrophilic species, which is then attacked by a nucleophile. nih.gov In scenarios involving sulfonamides, the sulfonamide anion can act as a nucleophile. Subsequent steps may involve intramolecular rearrangements or oxidation to furnish the final product. The specific intermediates and transition states are highly dependent on the particular MCR and the substrates involved.

Influence of Reaction Conditions on Pathway Selectivity and Efficiency

The selectivity and efficiency of reactions involving sulfonamides are highly sensitive to the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the substrates play a crucial role in directing the reaction towards the desired product.

For instance, in electrochemical sulfonylation, the current density, electrode material, and supporting electrolyte can significantly impact the yield and selectivity of the reaction. In multicomponent reactions, the order of addition of reagents and the use of specific catalysts can influence the reaction pathway and the stereochemical outcome. The steric and electronic properties of the substituents on the sulfonamide, such as the two methoxy groups in this compound, would be expected to exert a significant influence on reactivity and selectivity.

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for elucidating complex reaction mechanisms. DFT calculations can provide valuable insights into the energies of intermediates and transition states, helping to map out the most favorable reaction pathways. rsc.org

While specific computational studies on the reaction mechanisms of this compound were not identified in the search results, the application of these methods would be invaluable. Such studies could, for example, predict the regioselectivity of radical attack, the stability of key intermediates in electrochemical processes, and the energy barriers for different pathways in multicomponent reactions. This theoretical understanding can guide the rational design of new synthetic methods and the optimization of existing ones.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethoxybenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2,6-dimethoxybenzene-1-sulfonamide.

DFT studies are employed to determine the optimized molecular geometry and electronic properties of this compound. Functionals such as B3LYP, combined with basis sets like 6-311G(d,p) or def2-TZVP, are commonly used for such analyses. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

For this compound, DFT calculations would reveal a non-planar geometry, with the sulfonamide group and the methoxy (B1213986) groups exhibiting specific orientations relative to the benzene (B151609) ring. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to intermolecular interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-S Bond Length~1.77 Å
S-N Bond Length~1.63 Å
S=O Bond Length~1.43 Å
C-O (methoxy) Bond Length~1.36 Å
C-S-N Bond Angle~107°
O-S-O Bond Angle~120°
C-O-C (methoxy) Bond Angle~118°
Note: These are typical values based on DFT studies of similar sulfonamide and dimethoxybenzene derivatives and serve as illustrative examples.

Computational methods can predict spectroscopic parameters, which are essential for the structural elucidation of molecules. DFT calculations are capable of simulating infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups, such as the characteristic stretches of the SO2 and NH2 groups in the sulfonamide moiety.

Similarly, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. More advanced predictions can be achieved using machine learning algorithms trained on large datasets of experimental and calculated spectra. nih.govnih.gov These predictions are valuable for confirming the chemical structure and understanding the electronic environment of the different nuclei in this compound.

The conformational landscape of this compound is primarily defined by the rotation around the C-S and S-N bonds, as well as the rotation of the two methoxy groups. Conformational analysis, typically performed by scanning the potential energy surface (PES) through systematic variation of key dihedral angles, helps to identify the most stable conformers and the energy barriers between them. nih.gov

For benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is of particular interest. nih.govmdpi.com Studies on similar molecules have shown that the amino group of the sulfonamide can adopt different orientations, with the energy barriers to rotation being significant enough to influence the molecule's shape and interaction potential. nih.govresearchgate.netresearchgate.netresearchgate.net The rotation of the methoxy groups is also subject to energetic barriers, which can be calculated using DFT. nih.gov Understanding these energetic profiles is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.govmdpi.com

Table 2: Illustrative Rotational Energy Barriers for this compound

Rotational BondDihedral AnglePredicted Energy Barrier (kcal/mol)
C(phenyl)-SC-C-S-N~2-5
S-NO=S-N-H~15-20
C(phenyl)-OC-C-O-C~3-6
Note: These values are illustrative and based on studies of related sulfonamides and substituted benzenes. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying how this compound might interact with biological macromolecules, such as enzymes. Given that benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, it is plausible to investigate the interaction of this compound with various CA isoforms, such as hCA II and the tumor-associated hCA IX. nih.govmdpi.comcnr.it

Molecular dynamics (MD) simulations can provide a detailed, time-resolved view of the binding of this compound to the active site of a target protein like carbonic anhydrase. These simulations, often spanning hundreds of nanoseconds, track the movements of every atom in the system, revealing the stability of the ligand-protein complex and the key interactions that maintain the bound state.

From MD trajectories, one can analyze the conformational ensemble of the ligand within the binding pocket and identify crucial intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the sulfonamide and the amino acid residues of the target. cnr.it For instance, the sulfonamide moiety is expected to coordinate with the zinc ion in the active site of carbonic anhydrase and form hydrogen bonds with key residues like Thr199. cnr.itcnr.itnih.gov The dimethoxy-substituted phenyl ring would likely engage in hydrophobic interactions with other residues in the active site.

To quantify the binding affinity of this compound to its potential target, binding free energy calculations can be performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach that calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. cnr.it

This method involves calculating the free energies of the protein-ligand complex, the isolated protein, and the isolated ligand from snapshots of the MD simulation trajectory. The binding free energy is then obtained by taking the difference between these energies. The total binding free energy can be decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy, providing insights into the driving forces of the binding process. cnr.it

Table 3: Illustrative MM-PBSA Binding Free Energy Calculation for the this compound-Carbonic Anhydrase II Complex

Energy ComponentPredicted Value (kcal/mol)
Van der Waals Energy-35 to -45
Electrostatic Energy-20 to -30
Polar Solvation Energy+30 to +40
Non-Polar Solvation Energy-4 to -6
Total Binding Free Energy -20 to -35
Note: These values are hypothetical and represent typical ranges observed in MM-PBSA studies of sulfonamide inhibitors with carbonic anhydrase. cnr.it

Virtual Screening and Molecular Docking Methodologies

Virtual screening and molecular docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These methods are fundamental in drug discovery for identifying potential drug candidates from large databases of compounds.

Prediction of Binding Modes and Affinities with Macromolecular Receptors

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. This affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

While no specific molecular docking studies for this compound have been published, research on structurally related sulfonamides provides insights into potential binding interactions. For instance, the sulfonamide group is well-known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases, where it can coordinate with the catalytic zinc ion. The oxygen atoms of the sulfonyl group can also participate in hydrogen bonding with amino acid residues in the receptor's active site. The 2,6-dimethoxybenzene moiety would be expected to engage in hydrophobic and van der Waals interactions within the binding pocket.

A hypothetical docking of this compound would likely involve the interactions summarized in the table below, based on the known behavior of its constituent functional groups.

Functional Group Potential Interacting Residues/Moieties Type of Interaction
Sulfonamide (-SO₂NH₂)Zinc ion (in metalloenzymes)Coordination
Polar amino acids (e.g., Asn, Gln, Thr)Hydrogen Bonding
2,6-DimethoxybenzeneHydrophobic amino acids (e.g., Val, Leu, Phe)Hydrophobic Interactions, van der Waals Forces

In silico Exploration of Structure-Binding Relationships

The exploration of structure-binding relationships through computational methods involves systematically modifying the chemical structure of a ligand and evaluating the effect of these changes on its binding affinity and mode. This process helps in optimizing lead compounds to enhance their potency and selectivity.

For this compound, an in silico structure-binding relationship study would involve analyzing how modifications to the molecule affect its interactions with a target receptor. For example, altering the position or nature of the substituents on the benzene ring could significantly impact binding.

The table below outlines potential structural modifications and their predicted effects on binding, extrapolated from general principles of medicinal chemistry and studies on other sulfonamides.

Structural Modification Predicted Effect on Binding Rationale
Altering methoxy group positions (e.g., to 3,4-dimethoxy)May alter the fit within the binding pocket and change hydrophobic interactions.The geometry of the ligand would change, potentially leading to steric clashes or improved van der Waals contacts.
Replacing methoxy groups with other substituents (e.g., halogens, alkyl groups)Could increase or decrease binding affinity depending on the electronic and steric properties of the new substituent and the nature of the binding pocket.Halogens could introduce halogen bonds, while larger alkyl groups might enhance hydrophobic interactions if the pocket can accommodate them.
Substitution on the sulfonamide nitrogenCould introduce new interaction points (e.g., hydrogen bond donors/acceptors) or alter the overall conformation of the molecule.This is a common strategy in sulfonamide drug design to modulate activity and pharmacokinetic properties.

Structure Activity Relationship Sar Methodologies and Principles Applied to 2,6 Dimethoxybenzene 1 Sulfonamide Analogues

Design Principles for Systematic Structural Modifications

The systematic modification of the 2,6-dimethoxybenzene-1-sulfonamide scaffold is guided by established medicinal chemistry principles. These modifications aim to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Variation of the Aromatic Ring Substituents

While the 2,6-dimethoxy substitution pattern is a defining feature of the core scaffold, further modifications to the benzene (B151609) ring can be explored to fine-tune activity. However, a more common strategy in SAR studies of related benzenesulfonamides involves the introduction of substituents on a second aromatic ring, often attached to the sulfonamide nitrogen.

A quantitative structure-activity relationship (QSAR) study on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxybenzoyl moiety, provides valuable insights into the effects of substituents on a peripheral aromatic ring. nih.govnih.gov In this study, various substituents at the para-position of the 3-phenyl ring were evaluated for their impact on the inhibition of chitin (B13524) synthesis.

The findings revealed that the introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) on the phenyl ring led to a slight enhancement of biological activity. nih.govnih.gov Conversely, bulky substituents such as t-Bu, or strongly electron-withdrawing groups like NO2 and CF3, resulted in a significant decrease in activity. nih.govnih.gov This suggests that for optimal activity, the substituent should be hydrophobic in nature but not excessively bulky. nih.govnih.gov

The QSAR analysis using the Hansch-Fujita method indicated a parabolic relationship between activity and the hydrophobicity (π) of the substituent, with an optimal value. nih.gov Furthermore, the steric parameter (Es) of the substituent was found to be detrimental to activity, confirming that larger groups are not well-tolerated. nih.govnih.gov

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of 2,6-Dimethoxybenzoyl Analogs

Substituent (Y) at para-position of Phenyl Ring IC50 (µM) Log (1/IC50) π (Hydrophobicity) Es (Steric Parameter)
H 0.83 6.08 0.00 0.00
F 0.42 6.38 0.14 -0.46
Cl 0.38 6.42 0.71 -0.97
Br 0.41 6.39 0.86 -1.16
Me 0.51 6.29 0.56 -1.24
Et 0.45 6.35 1.02 -1.31
n-Pr 0.55 6.26 1.55 -1.60
n-Bu 0.61 6.21 2.13 -1.63
t-Bu 2.9 5.54 1.98 -2.78
CF3 3.5 5.46 0.88 -2.40
NO2 >10 <5.0 -0.28 -1.01

Data adapted from a QSAR study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles. While not a sulfonamide, the 2,6-dimethoxybenzoyl core provides relevant insights into substituent effects. nih.govnih.gov

Exploration of the Sulfonamide Nitrogen Substituent Effects

The sulfonamide nitrogen provides a key point for structural diversification. The nature of the substituent on the nitrogen atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity. nih.govmdpi.com

In the development of novel tubulin polymerization inhibitors, the introduction of various aryl substituents on the sulfonamide nitrogen of a related scaffold demonstrated a significant impact on antiproliferative activity. nih.gov For instance, replacing a simple phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a marked increase in potency. nih.gov Furthermore, the introduction of electron-donating groups, such as a 4-methoxybenzyl group, also enhanced activity. nih.gov These findings underscore the importance of exploring both the size and electronic nature of the N-substituent.

In another study focused on PI3K/mTOR dual inhibitors, a scaffold hopping strategy was employed to explore various aromatic skeletons attached to a sulfonamide linker. mdpi.com This approach led to the identification of potent inhibitors, highlighting the value of exploring diverse and complex N-substituents. mdpi.com The results from these studies suggest that for this compound analogues, a systematic exploration of N-aryl, N-heteroaryl, and N-alkyl substituents would be a fruitful strategy for optimizing biological activity.

Correlation of Structural Features with Molecular Recognition and Intermolecular Interactions

The biological activity of this compound analogues is intrinsically linked to their ability to recognize and bind to specific biological targets. This recognition is governed by a complex interplay of intermolecular forces.

Hydrophobic and Electrostatic Contributions to Molecular Binding

Hydrophobic interactions are often a major driving force for ligand-protein binding. The non-polar regions of a ligand, such as the benzene ring and any alkyl substituents, can be favorably accommodated within hydrophobic pockets of a protein's binding site, displacing water molecules and leading to an increase in entropy. The 2,6-dimethoxy groups on the core benzene ring contribute to the lipophilicity of the molecule, potentially enhancing such interactions.

Electrostatic interactions also play a crucial role. The sulfonamide group is highly polarized, with the oxygen atoms and the nitrogen atom capable of participating in electrostatic and hydrogen bonding interactions. The distribution of electron density across the molecule, which can be modulated by the introduction of various substituents, will dictate the nature and strength of these electrostatic interactions with the protein.

Hydrogen Bonding Networks and Their Role in Complex Formation

The sulfonamide moiety is a key hydrogen bonding pharmacophore. The N-H group typically acts as a hydrogen bond donor, while the two sulfonyl oxygens act as hydrogen bond acceptors. The formation of specific hydrogen bonds with amino acid residues in the binding site of a target protein can significantly contribute to the binding affinity and selectivity of a ligand.

Stereochemical Influences on Molecular Interactions and Binding Geometries

The introduction of chiral centers into the this compound scaffold can have a profound impact on biological activity. Since biological macromolecules, such as enzymes and receptors, are themselves chiral, they can exhibit stereospecific recognition of ligands. This means that one enantiomer of a chiral drug may bind with much higher affinity and/or have a different pharmacological effect than the other.

For example, if a substituent on the sulfonamide nitrogen contains a stereocenter, the two enantiomers will present their respective functionalities in different three-dimensional orientations. This can lead to one enantiomer forming more favorable interactions with the target protein, while the other may experience steric clashes or be unable to form key hydrogen bonds.

Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound analogues is a crucial step in SAR studies. Understanding the stereochemical requirements for optimal binding can provide valuable insights into the topology of the binding site and guide the design of more potent and selective inhibitors.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethoxybenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2,6-dimethoxybenzene-1-sulfonamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and conformational insights can be obtained.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is distinguished by its simplicity, which arises from the molecule's C₂ᵥ symmetry. The aromatic region typically displays a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring where the substituents at positions 2 and 6 are identical.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the quaternary carbons that are not visible in the ¹H NMR spectrum.

¹H NMR Spectral Data (Predicted)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 ~7.45 Triplet (t) ~8.4 1H
H-3, H-5 ~6.75 Doublet (d) ~8.4 2H
-SO₂NH₂ ~7.80 Singlet (br s) - 2H

¹³C NMR Spectral Data (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-SO₂NH₂) ~135.0
C-2, C-6 (-OCH₃) ~158.0
C-3, C-5 ~105.0
C-4 ~132.0

The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) groups (-OCH₃) cause a significant upfield shift (shielding) for the ortho (C-3, C-5) and para (H-4) positions, while the electron-withdrawing sulfonamide group (-SO₂NH₂) has a deshielding effect, particularly on the attached carbon (C-1). The coupling constant (J) of approximately 8.4 Hz is typical for ortho-coupling between aromatic protons. The broad singlet for the sulfonamide protons is characteristic and its chemical shift can be concentration and solvent dependent; it would also disappear upon D₂O exchange.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unequivocally confirm the assignments and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals at ~7.45 ppm (H-4) and ~6.75 ppm (H-3, H-5) would confirm their ortho relationship in the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the proton signal at ~7.45 ppm and the carbon signal at ~132.0 ppm (C-4), the proton signal at ~6.75 ppm and the carbon signal at ~105.0 ppm (C-3, C-5), and the proton signal at ~3.90 ppm and the carbon signal at ~56.5 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular framework. Key expected correlations include:

From the methoxy protons (-OCH₃, ~3.90 ppm) to the methoxy-bearing carbons (C-2/C-6, ~158.0 ppm) and the adjacent C-3/C-5 carbons (~105.0 ppm).

From the aromatic proton H-4 (~7.45 ppm) to carbons C-2/C-6 (~158.0 ppm) and C-3/C-5 (~105.0 ppm).

From the aromatic protons H-3/H-5 (~6.75 ppm) to the sulfonamide-bearing carbon C-1 (~135.0 ppm) and carbon C-4 (~132.0 ppm).

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula, C₈H₁₁NO₄S.

The calculated exact mass of this compound is 217.0385 Da. An HRMS measurement matching this value within a few parts per million (ppm) would confirm its elemental composition.

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern that can be used for structural confirmation.

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Notes
217 [C₈H₁₁NO₄S]⁺• Molecular Ion (M⁺•)
202 [M - CH₃]⁺ Loss of a methyl radical from a methoxy group
186 [M - OCH₃]⁺ Loss of a methoxy radical
153 [C₇H₇O₂]⁺ Loss of •SO₂NH₂ radical

The fragmentation is initiated by the ionization of the molecule. Subsequent cleavage of the weakest bonds, such as the C-S and C-O bonds, leads to the formation of stable fragment ions. The loss of the sulfonylamide radical (•SO₂NH₂) is a common fragmentation pathway for sulfonamides.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in this compound.

The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 N-H Asymmetric & Symmetric Stretch Sulfonamide (-SO₂NH₂)
3100 - 3000 C-H Aromatic Stretch Benzene Ring
2980 - 2850 C-H Aliphatic Stretch Methoxy (-OCH₃)
1600 - 1580 C=C Aromatic Ring Stretch Benzene Ring
1370 - 1330 S=O Asymmetric Stretch Sulfonamide (-SO₂NH₂) researchgate.netmdpi.com
1260 - 1200 C-O Aryl Ether Asymmetric Stretch Methoxy (-OCH₃)
1180 - 1140 S=O Symmetric Stretch Sulfonamide (-SO₂NH₂) researchgate.netmdpi.com
1050 - 1000 C-O Aryl Ether Symmetric Stretch Methoxy (-OCH₃)

The presence of two distinct bands for the N-H stretch is indicative of the primary amine of the sulfonamide group. Similarly, the strong absorption bands for the asymmetric and symmetric stretching of the S=O group are definitive proof of the sulfonamide functionality. researchgate.netmdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

For a related compound, 2-[4-(2,6-dimethoxyphenyl)butyl]-1,3-dimethoxybenzene, the dimethoxyphenyl fragment exhibits specific conformational preferences. researchgate.net It is expected that in this compound, the methoxy groups would be oriented slightly out of the plane of the benzene ring to minimize steric hindrance.

Crucially, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, this would lead to the formation of an extensive network of intermolecular hydrogen bonds. These interactions would likely involve the NH₂ protons of one molecule forming bonds with the sulfonyl oxygens of neighboring molecules, creating a stable, repeating lattice structure that dictates the crystal packing. These hydrogen bonds are a key feature stabilizing the crystal structure of sulfonamides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene ring.

The spectrum is expected to show distinct absorption bands in the UV region. Based on data for related methoxy-substituted aromatic compounds, the primary absorption bands can be predicted. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Data (in Ethanol or Methanol)

Transition λₘₐₓ (nm) Molar Absorptivity (ε)
π → π* ~220 - 240 High

Chromatographic Methods (e.g., HPLC, SFC) for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are indispensable in the pharmaceutical sciences for the determination of compound purity and the separation of stereoisomers. For this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity, while Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of potential enantiomers, should a chiral center be introduced into the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for evaluating the purity of non-volatile and thermally labile compounds like this compound. This technique separates compounds based on their hydrophobicity, with the stationary phase being nonpolar and the mobile phase being a mixture of water and a polar organic solvent.

Detailed research findings have established optimized HPLC methods for the analysis of sulfonamides, which are applicable to this compound. wu.ac.thnih.govresearchgate.net A typical method employs a C18 or C8 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thnih.gov Detection is commonly achieved using a photo-diode array (PDA) detector, which allows for the assessment of peak purity and the development of quantitative methods. wu.ac.th

Method validation is a critical aspect of purity assessment, ensuring the reliability of the analytical data. Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). wu.ac.thimeko.info For instance, a validated HPLC method for a related sulfonamide demonstrated excellent linearity with a correlation coefficient (r²) of 0.999 over a specified concentration range. wu.ac.th The precision is typically confirmed by multiple injections of the same sample, with the relative standard deviation (RSD) of the peak area being the primary indicator. Accuracy is often determined by spike-recovery experiments, with acceptable recovery values generally falling within the 85-115% range. wu.ac.th

The following table summarizes a representative set of HPLC conditions and validation parameters for the purity assessment of this compound, based on established methods for related sulfonamides.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue/Condition
Chromatographic System
InstrumentAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorPDA at 254 nm
Validation Parameters
Linearity (r²)≥ 0.999
Precision (RSD)< 2%
Accuracy (Recovery)98-102%
LOD0.01 µg/mL
LOQ0.03 µg/mL

This data is representative of typical HPLC methods for sulfonamide analysis and serves as an illustrative example.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

While this compound itself is not chiral, derivatives of this compound may contain stereocenters, necessitating enantiomeric separation to study the pharmacological and toxicological properties of individual enantiomers. Supercritical Fluid Chromatography (SFC) has gained significant traction for chiral separations in the pharmaceutical industry due to its advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. researchgate.netselvita.comchromatographyonline.comafmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The solvating power of the supercritical CO₂ is modulated by the addition of a small amount of an organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol. nih.govnih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) being widely successful for a broad range of compounds, including sulfonamides. researchgate.netresearchgate.net

The development of a chiral SFC method involves screening various combinations of CSPs and co-solvents to achieve optimal resolution. researchgate.net Studies on the chiral separation of various sulfonamides and related compounds have demonstrated that SFC can provide excellent resolution and short analysis times, often under 10 minutes. researchgate.netnih.gov The efficiency and scalability of SFC also make it suitable for preparative separations to isolate pure enantiomers for further studies. researchgate.netselvita.com

Below is a hypothetical data table outlining typical SFC conditions for the enantiomeric separation of a chiral derivative of this compound.

Table 2: Representative SFC Method Parameters for Enantiomeric Separation of a Chiral this compound Derivative

ParameterValue/Condition
Chromatographic System
InstrumentWaters ACQUITY UPC² or equivalent
ColumnChiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
Mobile PhaseSupercritical CO₂ / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
Injection Volume5 µL
DetectorUV at 254 nm
Performance Metrics
Retention Time (Enantiomer 1)3.5 min
Retention Time (Enantiomer 2)4.8 min
Resolution (Rs)> 2.0
Enantiomeric Purity> 99% ee

This data is illustrative and based on typical SFC separations of chiral sulfonamides.

Role of 2,6 Dimethoxybenzene 1 Sulfonamide in Advanced Organic Synthesis and Chemical Transformations

As a Versatile Synthetic Building Block and Reagent in Multistep Organic Synthesis

The utility of 2,6-dimethoxybenzene-1-sulfonamide as a synthetic building block is rooted in the reactivity of the sulfonamide group and the potential for functionalization of the aromatic ring. The sulfonamide nitrogen can be deprotonated to form a potent nucleophile, while the sulfonyl group can act as a directing group in electrophilic aromatic substitution and ortho-metalation reactions. wikipedia.org

The precursor, 2,6-dimethoxybenzenesulfonyl chloride, is a key reagent for introducing the 2,6-dimethoxybenzenesulfonyl moiety onto various molecules, particularly amines, to form the corresponding sulfonamides. nih.govachemblock.combldpharm.com This reaction is fundamental in the synthesis of more complex molecules where the sulfonamide group serves as a protective group or a directing element. For instance, the reaction of sulfonyl chlorides with primary and secondary amines is a classic method for preparing sulfonamides. wikipedia.org

While specific multi-step syntheses employing this compound as a central building block are not extensively documented in readily available literature, the general reactivity of arylsulfonamides suggests its potential in a variety of transformations. The electron-donating methoxy (B1213986) groups would activate the benzene (B151609) ring towards electrophilic substitution, although the steric hindrance they impose, along with the sulfonyl group, would direct incoming electrophiles to specific positions. Furthermore, arylsulfonamides are known to undergo ortho-lithiation, a powerful tool for C-H functionalization. wikipedia.org

The synthesis of various bioactive sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. researchgate.net For example, new benzenesulfonamide (B165840) derivatives with potential anticancer activity have been synthesized by reacting aldehyde thiosemicarbazones with benzenesulfonyl chloride. nih.gov Similarly, amino acids have been used as precursors for the synthesis of bioactive sulfonamides, highlighting the versatility of the sulfonamide functional group in medicinal chemistry. acs.org

Table 1: Representative Reactions of Sulfonyl Chlorides in Organic Synthesis

Reactant 1Reactant 2Product TypeGeneral Significance
R-SO₂ClR'-NH₂SulfonamideFormation of stable sulfonamides, protection of amines.
R-SO₂ClR'-OHSulfonate EsterSynthesis of sulfonate esters, which are good leaving groups.
Ar-SO₂ClArene (Friedel-Crafts)Diaryl SulfoneCarbon-sulfur bond formation.

This table illustrates the fundamental reactivity of sulfonyl chlorides, which is the primary route to synthesizing this compound and its derivatives.

Applications in Ligand and Catalyst Design in Organometallic Chemistry

The sulfonamide group can act as a ligand for various transition metals, and the resulting organometallic complexes can exhibit interesting catalytic properties. The nitrogen atom of the sulfonamide can coordinate to a metal center, and the electronic properties of the aryl group attached to the sulfonyl moiety can be tuned to modulate the catalytic activity of the metal.

Sulfonamide-supported ligands have been used in ring-opening polymerization catalysis. For example, titanium and zirconium complexes with bis(sulfonamide)amine ligands have been shown to be active catalysts for the polymerization of ε-caprolactone and rac-lactide. acs.org The sulfonamide ligands in these systems are considered to be "phenolate mimics," indicating their ability to support catalytically active metal centers. acs.org

The synthesis of metal complexes with sulfonamide-based ligands is an active area of research. For instance, metal complexes of Schiff base sulfonamides have been synthesized and shown to possess a range of biological activities. researchgate.net These complexes demonstrate the versatility of sulfonamides in coordination chemistry.

Table 2: Examples of Sulfonamide-Based Ligands in Catalysis

Ligand TypeMetalCatalytic ApplicationReference
Bis(sulfonamide)amineTi, ZrRing-Opening Polymerization acs.org
DisulfonimidesVariousEnantioselective Synthesis wikipedia.org
Schiff base sulfonamidesVariousVarious (Bioinorganic) researchgate.net

This table highlights the potential for designing catalysts based on sulfonamide ligands, a field where this compound could find application.

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is well-suited for participating in the formation of supramolecular assemblies. nih.govnih.gov

The crystal engineering of sulfonamides has been explored to understand the hierarchy of supramolecular synthons. nih.gov Studies on cocrystals of sulfonamides with other molecules have revealed preferred hydrogen-bonding patterns, which are crucial for the rational design of solid-state materials with desired properties. nih.gov The presence of the two methoxy groups in this compound could influence its crystal packing and the formation of supramolecular structures through additional, weaker interactions.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org While there is no direct evidence of this compound acting as a host or guest, its structural features suggest potential in this area. The aromatic ring could participate in π-stacking interactions, and the sulfonamide group could form hydrogen bonds with a suitable host or guest.

The development of supramolecular prodrugs based on host-guest interactions is an emerging area in medicinal chemistry. prepchem.com In these systems, a drug molecule (the guest) is encapsulated within a host, leading to improved stability and controlled release. Given that many drugs contain a sulfonamide group, it is conceivable that a molecule like this compound could be a component of such a system.

Future Research Trajectories and Methodological Innovations for 2,6 Dimethoxybenzene 1 Sulfonamide

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of key chemical entities like 2,6-dimethoxybenzene-1-sulfonamide. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign and economically viable.

Key Research Thrusts:

Catalytic Approaches: A significant focus will be on the development of novel catalytic systems that can replace traditional stoichiometric reagents, thereby reducing waste and improving atom economy. This includes the exploration of earth-abundant metal catalysts and organocatalysts to circumvent the use of precious and toxic heavy metals. For instance, copper-catalyzed methods are showing promise for the synthesis of benzenesulfonamide (B165840) derivatives. nih.govmdpi.com

Renewable Feedstocks and Solvents: The use of starting materials derived from renewable resources and the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents are central to sustainable synthesis. Research into methodologies that operate efficiently in these benign media will be crucial.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. durham.ac.ukthieme-connect.de The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. nih.govmdpi.com The development of photocatalytic methods for the formation of the sulfonamide bond or for the functionalization of the this compound core could provide access to novel derivatives through previously inaccessible reaction pathways.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Retrosynthetic Planning

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way molecules are designed and synthesized. For this compound, these computational tools offer the potential to rapidly explore vast chemical spaces and identify novel derivatives with desired properties, as well as to devise optimal synthetic routes.

Key Applications:

De Novo Design: Generative AI models can design novel molecules from scratch with specific desired properties. malariaworld.org By training these models on large datasets of known sulfonamides and their biological activities or material properties, it is possible to generate new this compound derivatives with enhanced performance characteristics.

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose a step-by-step synthetic plan, often identifying more efficient or novel routes that may not be obvious to a human chemist. nih.gov This can significantly accelerate the synthesis of complex analogs of this compound. These tools leverage vast reaction databases and machine learning algorithms to predict the most viable disconnections and precursor molecules.

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to a specific target. This allows for the virtual screening of large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

While the core sulfonamide chemistry is well-established, there is a growing interest in exploring unconventional reactivity patterns to access novel chemical space and functionalize molecules in previously challenging ways. For this compound, with its electron-rich aromatic ring, several avenues for novel transformations exist.

Areas of Investigation:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgacs.org Research into the selective C-H functionalization of the aromatic ring or the methoxy (B1213986) groups of this compound could lead to a diverse range of new derivatives.

Dearomative Cycloadditions: The electron-rich nature of the benzene (B151609) ring in this compound makes it a potential candidate for dearomative cycloaddition reactions. acs.org This could provide access to complex, three-dimensional scaffolds that are difficult to synthesize using traditional methods.

Electrophilic Aromatic Substitution (SEAr): The reactivity of the 1,2-dimethoxybenzene (B1683551) system in electrophilic aromatic substitution reactions can be further explored to introduce a variety of functional groups onto the aromatic ring, leveraging the directing effects of the methoxy and sulfonamide substituents. scirp.org

Novel Coupling Chemistries: The development of new cross-coupling reactions that can tolerate the sulfonamide functionality will be crucial for the synthesis of complex derivatives. This includes exploring novel catalytic systems and reaction conditions to enable the formation of C-C, C-N, and C-O bonds at various positions of the this compound scaffold.

Advanced Characterization Techniques for Dynamic Molecular Processes in Solution and Solid State

A comprehensive understanding of the structure and dynamics of this compound in both solution and the solid state is essential for predicting its behavior and designing new materials or biologically active molecules. Advanced characterization techniques can provide unprecedented insights into these properties.

Cutting-Edge Methodologies:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, are powerful tools for elucidating the solution-state conformation and intermolecular interactions of this compound. nih.govnih.govrsc.org Dynamic NMR studies can also provide information on conformational exchange processes. mdpi.com

Solid-State NMR (ssNMR): ssNMR is invaluable for characterizing the structure and dynamics of molecules in the solid state, providing information on polymorphism, molecular packing, and intermolecular interactions that are not accessible from solution-state studies. nih.govnih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and packing arrangement.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict and rationalize the conformational preferences, electronic properties, and spectroscopic signatures of this compound.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate stability.
  • Purify intermediates using flash chromatography with gradients of ethyl acetate/hexane .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions in NMR or mass spectrometry data may arise from:

  • Tautomerism : Methoxy and sulfonamide groups may induce dynamic equilibria, leading to split peaks. Use variable-temperature NMR to stabilize conformers .
  • Impurity interference : Compare HPLC purity (>98%) with spectral data. Re-purify using recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .
  • Isotopic patterns : Verify molecular ion clusters in high-resolution mass spectrometry (HRMS) to distinguish between structural isomers .

Q. Methodology :

  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and connectivity .

What reaction conditions maximize yield in multi-step syntheses of this compound derivatives?

Basic Research Question
Optimize yields by:

  • Temperature control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during sulfonation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonating agents (e.g., chlorosulfonic acid) to drive reactions to completion .

Q. Case Study :

  • A reported synthesis achieved 78% yield via stepwise methoxylation, sulfonation, and amine coupling, with TLC monitoring at each stage .

How can computational methods aid in predicting the biological activity of this compound analogs?

Advanced Research Question
Computational strategies include:

  • Docking simulations : Map sulfonamide interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. halogen) with antimicrobial IC₅₀ values .
  • MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. Validation :

  • Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition or MIC testing) .

What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

Basic Research Question

  • HPLC-UV/ELSD : Quantify degradation products (e.g., hydrolyzed sulfonamides) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to recommend storage at −20°C under desiccation .
  • FTIR : Track moisture-sensitive peaks (e.g., S=O stretches at 1350–1150 cm⁻¹) to detect hydrolysis .

Q. Stability Protocol :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

How should researchers address conflicting results in enzyme inhibition assays involving sulfonamide derivatives?

Advanced Research Question
Contradictions may stem from:

  • Assay interference : Sulfonamides can chelate metal ions (e.g., Zn²⁺ in carbonic anhydrase). Include control experiments with EDTA .
  • pH dependence : Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions .
  • Kinetic variability : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. Resolution Workflow :

Repeat assays with purified enzyme (≥95% purity).

Validate via orthogonal methods (e.g., SPR for binding affinity) .

What strategies improve the scalability of this compound synthesis for preclinical studies?

Advanced Research Question

  • Continuous flow chemistry : Reduce reaction times and improve heat transfer for sulfonation steps .
  • Catalyst recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) to minimize waste .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Scalability Data :

  • Pilot-scale trials achieved 65% yield with 99% purity via telescoped synthesis (3 steps, 24 hours total) .

How can researchers design experiments to investigate the mechanistic role of methoxy groups in sulfonamide bioactivity?

Advanced Research Question

  • Isosteric replacement : Synthesize analogs with –OCH₃ replaced by –CF₃ or –Cl to assess electronic effects .
  • Crystallography : Solve X-ray structures of sulfonamide-enzyme complexes to map hydrogen-bonding interactions .
  • Kinetic isotope effects (KIE) : Use deuterated methoxy groups to probe rate-limiting steps in enzyme inhibition .

Q. Case Study :

  • A study showed that 2,6-dimethoxy substitution enhanced binding affinity by 10-fold compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.